molecular formula C10H3F5S B13906171 2-(Perfluorophenyl)thiophene

2-(Perfluorophenyl)thiophene

Cat. No.: B13906171
M. Wt: 250.19 g/mol
InChI Key: AZTLWEWCYLIWMT-UHFFFAOYSA-N
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Description

2-(Perfluorophenyl)thiophene is a fluorinated thiophene derivative, characterized by the presence of a perfluorinated phenyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluorophenyl)thiophene typically involves the arylation of polyfluorobenzene C-H bonds. One common method is the reaction of 2-bromothiophene with pentafluorobenzene in the presence of a catalyst such as phenanthroline, yielding this compound in high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Perfluorophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens and acids are commonly used.

    Nucleophilic Substitution: Strong nucleophiles like alkoxides and amines are employed.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted thiophenes, oxidized thiophene derivatives, and coupled aromatic compounds .

Mechanism of Action

The mechanism of action of 2-(Perfluorophenyl)thiophene varies depending on its application:

Comparison with Similar Compounds

  • 2-Fluorothiophene
  • 3-Fluorothiophene
  • 2-(Trifluoromethyl)thiophene
  • 2-(Perfluorocyclopentyl)thiophene

Comparison: 2-(Perfluorophenyl)thiophene is unique due to the presence of a perfluorinated phenyl group, which imparts distinct electronic and steric properties. This makes it more suitable for applications requiring high thermal stability and resistance to oxidative degradation compared to other fluorinated thiophenes .

Properties

Molecular Formula

C10H3F5S

Molecular Weight

250.19 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)thiophene

InChI

InChI=1S/C10H3F5S/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13/h1-3H

InChI Key

AZTLWEWCYLIWMT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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